molecular formula C11H12N2S B182599 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione CAS No. 5702-69-2

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Cat. No. B182599
CAS RN: 5702-69-2
M. Wt: 204.29 g/mol
InChI Key: BKHQZVDOSQVERW-UHFFFAOYSA-N
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Description

“1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione” is a derivative of pyrazolone . Pyrazolone derivatives have shown analgesic, anti-inflammatory, and antipyretic activity . The use of these compounds in medicine is decreasing due to their side effects and the emergence of more effective drugs .


Synthesis Analysis

A scalable method for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes has been developed . The reaction proceeded under mild conditions, favoring the retention of labile ester groups . The resulting compounds did not require further purification .


Chemical Reactions Analysis

Azomethines with alkoxyl and alkoxycarbonyl groups were obtained in preparative yields (75–85%) through condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1 with alkoxy (formyl)phenylpyridine-3 (4)-carboxylates, 5-aryl-1,2-oxazole- and 4,5-dichloro-1,2-thiazole-3-carbaldehydes in anhydrous methanol under reflux .

Scientific Research Applications

  • Synthesis of Pyrazole Heterocycles : Pyrazole derivatives like 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione are significant in both combinatorial and medicinal chemistry. They serve as valuable synthons in organic synthesis and exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their synthesis typically involves condensation followed by cyclization, employing reagents like phosphorus oxychloride and hydrazine (Dar & Shamsuzzaman, 2015).

  • Antifungal Applications : Pyrazole-based compounds, including derivatives of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, have shown efficacy against fungal pathogens like Fusarium oxysporum. The structure-activity relationship of these compounds indicates the presence of pharmacophore sites, playing a pivotal role in their biological activity against specific pathogens (Kaddouri et al., 2022).

  • Heterocyclic Chemistry : Pyrazole-based structures are versatile building blocks in heterocyclic chemistry, useful for synthesizing a myriad of heterocyclic compounds and dyes. Their unique reactivity offers mild conditions for generating various heterocyclic systems, contributing extensively to dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).

  • Catalysis and Synthesis of Pyrano[2,3-d]pyrimidines : Pyrazole derivatives are integral in the synthesis of pyranopyrimidine scaffolds, crucial for the medicinal and pharmaceutical industries. Their synthesis often involves multicomponent reactions using various catalysts, underlining the importance of pyrazole derivatives in developing biologically active molecules (Parmar et al., 2023).

  • Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis : The regio-orientation and regioselectivity of reactions involving aminopyrazoles are pivotal in the formation of pyrazolo[1,5-a]pyrimidines. The nucleophilicity of the NH2 group and NH in aminopyrazoles is crucial, influencing the regio-orientation of substituents on the pyrimidine ring, which is essential for the synthesis of pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).

  • Pyrazoline in Heterocyclic Compounds Synthesis : Pyrazoline is a fundamental nitrogen-rich heterocyclic compound used in synthesizing multifunctional heterocyclic compounds. It exhibits remarkable biological effects, emphasizing its importance in pharmaceutical chemistry (Ray et al., 2022).

Future Directions

The promising directions of the synthesis of new biologically active compounds of the pyrazolone series include the construction of azomethine heterocyclic derivatives from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1 and aromatic or heterocyclic aldehydes . These compounds can be potential drugs and are capable of forming metal complexes with Zn, Cu, Ag, Pd, Pt, Ce, La, and other metals .

properties

IUPAC Name

1,5-dimethyl-2-phenylpyrazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHQZVDOSQVERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

CAS RN

5702-69-2
Record name Thiopyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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